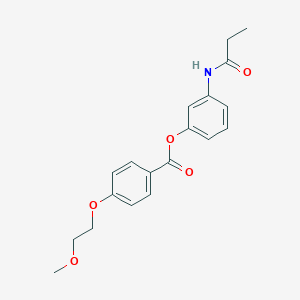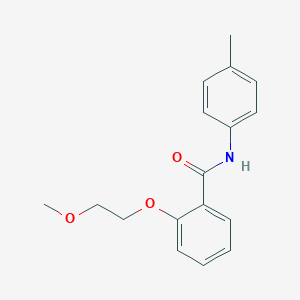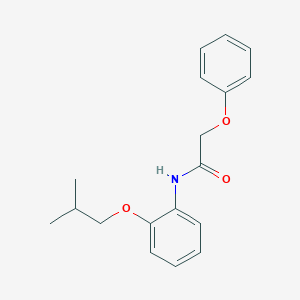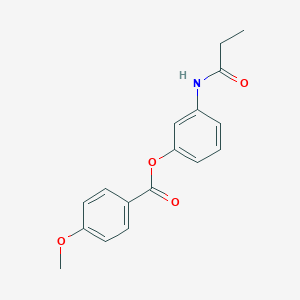![molecular formula C14H12BrNO2 B495740 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide](/img/structure/B495740.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide is an organic compound that features a brominated biphenyl structure with an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide typically involves the reaction of 3-bromobiphenyl-4-ol with chloroacetamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 3-bromobiphenyl-4-ol is replaced by the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming biphenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Biphenyl derivatives without the bromine atom.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide involves its interaction with specific molecular targets. The brominated biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The acetamide group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Bromo-4-biphenylyl)oxy]-N-methylacetamide
- 2-[(3-Bromo-4-biphenylyl)oxy]-N,N-diethylacetamide
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide is unique due to its specific brominated biphenyl structure combined with an acetamide group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C14H12BrNO2 |
|---|---|
Poids moléculaire |
306.15g/mol |
Nom IUPAC |
2-(2-bromo-4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C14H12BrNO2/c15-12-8-11(10-4-2-1-3-5-10)6-7-13(12)18-9-14(16)17/h1-8H,9H2,(H2,16,17) |
Clé InChI |
BYVMGYGPULRUJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)N)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B495657.png)
![N-[4-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B495659.png)

![N-{2-[(allylamino)carbonyl]phenyl}-2-isopropoxybenzamide](/img/structure/B495666.png)


![N-[4-(2-phenylethoxy)phenyl]propanamide](/img/structure/B495669.png)
![N-[4-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B495672.png)
![4-Oxo-4-[4-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B495673.png)
![2-[(3-chlorobenzoyl)amino]-N-methylbenzamide](/img/structure/B495675.png)
![N-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B495676.png)
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495677.png)

![2-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B495680.png)
